Neotridecanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Neotridecanoic acid can be synthesized through the oxidation of tridecane, a long-chain hydrocarbon. The oxidation process typically involves the use of strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under controlled conditions .
Industrial Production Methods
In industrial settings, this compound is often produced through the hydrolysis of triglycerides found in natural fats and oils. The hydrolysis process involves heating the triglycerides with water in the presence of a catalyst, such as sodium hydroxide (NaOH) or sulfuric acid (H₂SO₄), to yield glycerol and fatty acids, including this compound .
Chemical Reactions Analysis
Types of Reactions
Neotridecanoic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce shorter-chain fatty acids and other oxidation products.
Reduction: It can be reduced to form tridecanol, a long-chain alcohol.
Esterification: This compound reacts with alcohols to form esters, which are commonly used in the production of fragrances and flavors.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Esterification: Alcohols (e.g., methanol, ethanol) in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Shorter-chain fatty acids and carbon dioxide.
Reduction: Tridecanol.
Esterification: Methyl tridecanoate, ethyl tridecanoate, and other esters.
Scientific Research Applications
Neotridecanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in gas chromatography for the quantification of fatty acids in various samples.
Biology: Studied for its antimicrobial properties, particularly against bacterial and fungal pathogens.
Medicine: Investigated for its potential anti-inflammatory and anthelminthic activities.
Industry: Utilized in the production of lubricants, surfactants, and plasticizers.
Mechanism of Action
Neotridecanoic acid exerts its effects through various molecular targets and pathways. It is known to inhibit the activity of phospholipase A2, an enzyme involved in the release of arachidonic acid from phospholipids, thereby reducing the production of pro-inflammatory eicosanoids . Additionally, its antimicrobial activity is attributed to its ability to disrupt the cell membranes of pathogens, leading to cell lysis and death .
Comparison with Similar Compounds
Similar Compounds
Tetradecanoic acid (myristic acid): A 14-carbon saturated fatty acid with similar properties and applications.
Pentadecanoic acid: A 15-carbon saturated fatty acid with comparable uses in research and industry.
Uniqueness
Neotridecanoic acid is unique due to its specific chain length, which imparts distinct physical and chemical properties. Its antimicrobial and anti-inflammatory activities make it particularly valuable in medical and biological research .
Properties
Molecular Formula |
C13H26O2 |
---|---|
Molecular Weight |
214.34 g/mol |
IUPAC Name |
10,10-dimethylundecanoic acid |
InChI |
InChI=1S/C13H26O2/c1-13(2,3)11-9-7-5-4-6-8-10-12(14)15/h4-11H2,1-3H3,(H,14,15) |
InChI Key |
VYDBDDDTZMNNMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCCCCCCCC(=O)O |
Origin of Product |
United States |
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